1-(4-Isobutylphenyl)ethanamine

Overview

Description

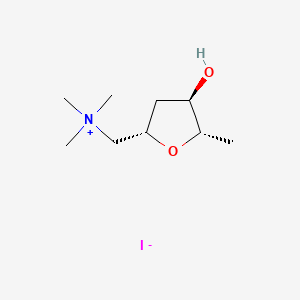

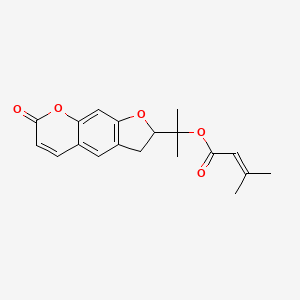

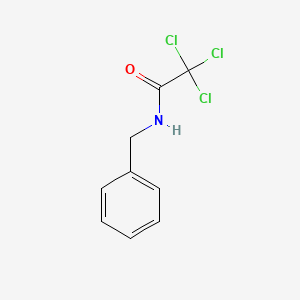

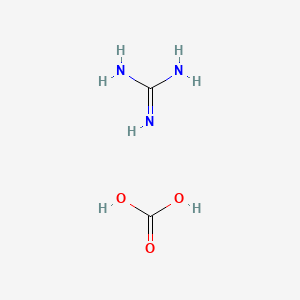

1-(4-Isobutylphenyl)ethanamine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reactions of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines . This process yields a series of ureas containing an ibuprofen fragment in their structure . The yields of the target product were up to 95% .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

This compound reacts with halogenated aromatic isocyanates to produce a series of ureas . This reaction is part of the synthesis process and contributes to the formation of the ibuprofen fragment in the structure .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Synthesis and Properties

- Ureas with Ibuprofen Fragment : Ureas containing an ibuprofen fragment have been synthesized using 1-(4-isobutylphenyl)ethanamine. These compounds show potential as multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), with yields up to 95% (Gladkikh et al., 2021).

Greener Synthesis Routes

- Electrocarboxylation in Ibuprofen Synthesis : A greener synthetic route for Ibuprofen uses electrocarboxylation of organic halides with this compound in ionic liquids, demonstrating high yields and efficiency (Mena et al., 2019).

Antiamoebic Activity

- Chalcones Bearing N-Substituted Ethanamine : Chalcones possessing N-substituted ethanamine synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones have shown promising antiamoebic activity, with several compounds outperforming the standard drug metronidazole (Zaidi et al., 2015).

Drug Synthesis and Catalysis

- Catalysis in Ibuprofen Synthesis : Highly efficient catalyst systems involving 1-(4-isobutylphenyl)ethanol have been used for the synthesis of 2‐arylpropionic acids like ibuprofen, showing high selectivity and rate (Seayad et al., 1999).

- Silver Nanoparticles in Drug Synthesis : Silver nanoparticles have catalyzed the synthesis of 1-(4-isobutylphenyl)ethanol, an important drug intermediate for Ibuprofen, demonstrating good recyclability and reducing waste (Pawar et al., 2017).

Mechanochemistry in Pharmaceuticals

- Detoxification of Expired Pharmaceuticals : Mechanochemistry has been applied to the detoxification of expired pharmaceuticals containing ibuprofen, leading to degradation products like 1-(4-isobutylphenyl)ethanone (Andini et al., 2012).

Mechanism of Action

Safety and Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOEFIPECGPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995826 | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74305-52-5 | |

| Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B1633384.png)

![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)